2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol is a spirocyclic compound characterized by its unique molecular structure, which includes both nitrogen and oxygen heteroatoms. Its molecular formula is and it has a molecular weight of approximately 172.22 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an allosteric inhibitor of the enzyme SHP2, which plays a critical role in various cellular signaling pathways and cancer biology .
The compound can be synthesized from commercially available precursors, making it accessible for research purposes. It falls under the classification of spiro compounds, which are known for their complex three-dimensional structures and diverse biological activities. The synthesis of this compound has been detailed in various studies, highlighting its relevance in the development of biologically active molecules .
The synthesis of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol typically involves several steps that utilize established organic reactions. A notable method includes the condensation of tetrahydropyran derivatives with bromoalkanes, which leads to the formation of the spirocyclic framework.
The molecular structure of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol features a spirocyclic arrangement, which contributes to its unique properties:
InChI=1S/C8H16N2O2/c9-10-3-2-8(6-10)5-7(11)1-4-12-8/h7,11H,1-6,9H2PYWWMIMZCNUBRF-UHFFFAOYSA-NC1CC(C(C1)N)NCC(O)C(=O)OThese structural features are crucial for understanding its reactivity and interaction with biological targets .
The chemical behavior of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol includes several noteworthy reactions:
These interactions highlight its potential therapeutic applications, particularly in oncology .
The mechanism by which 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol exerts its biological effects primarily involves:
The compound's stability under various conditions is essential for its application in research and potential therapeutic use. It exhibits moderate stability but should be stored under controlled conditions to prevent degradation .
The primary applications of 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol include:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: